2-(Dimethylamino)ethylcarbamic acid
Description
2-(Dimethylamino)ethylcarbamic acid is a carbamic acid derivative featuring a dimethylaminoethyl group (-CH2CH2N(CH3)2) attached to the carbamic acid moiety (NH2COOH).
Properties
CAS No. |
167997-28-6 |
|---|---|
Molecular Formula |
C5H12N2O2 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
2-(dimethylamino)ethylcarbamic acid |
InChI |
InChI=1S/C5H12N2O2/c1-7(2)4-3-6-5(8)9/h6H,3-4H2,1-2H3,(H,8,9) |
InChI Key |
AVTFTEZGEBROJH-UHFFFAOYSA-N |
SMILES |
CN(C)CCNC(=O)O |
Canonical SMILES |
CN(C)CCNC(=O)O |
Synonyms |
Carbamic acid, [2-(dimethylamino)ethyl]- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following compounds share structural similarities with 2-(dimethylamino)ethylcarbamic acid, differing primarily in substituents or functional groups:
Reactivity and Performance in Polymerization
- 2-(Dimethylamino)ethyl methacrylate: In resin cements, this compound showed a lower degree of conversion (DC) compared to ethyl 4-(dimethylamino) benzoate. However, its DC improved significantly with the addition of diphenyliodonium hexafluorophosphate (DPI), suggesting synergistic effects in free-radical polymerization .
- Ethyl 4-(dimethylamino) benzoate: Exhibited higher DC and better physical properties (e.g., flexural strength) in resins, attributed to its aromatic structure and efficient electron donation .
Solubility and Physicochemical Properties
While direct solubility data for this compound are unavailable, analogs provide clues:
- 2-(Dimethylamino)acetic acid (C4H9NO2): Soluble in polar solvents like DMSO (>50 mg/mL) and methanol, but insoluble in water .
- 2-(Dimethylamino)ethyl methacrylate: Likely miscible with organic solvents due to its methacrylate backbone and non-polar ethyl groups .
Research Implications and Gaps
Reactivity Optimization: The enhanced performance of ethyl 4-(dimethylamino) benzoate in resins highlights the importance of aromaticity in electron transfer, a feature absent in this compound. Modifying the carbamic acid group with electron-withdrawing/donating substituents could improve reactivity .
Data Limitations: Direct experimental data on this compound’s solubility, toxicity, and stability are scarce, necessitating further studies.
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